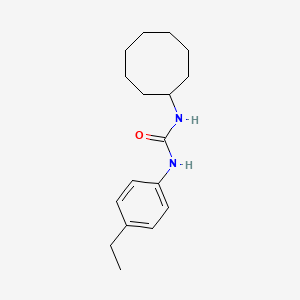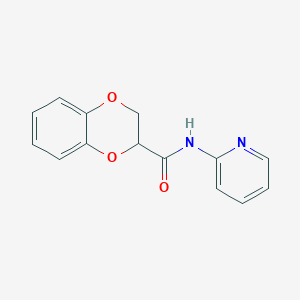
N-cyclooctyl-N'-(4-ethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-N'-(4-ethylphenyl)urea (CEU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEU is a urea derivative that is synthesized by reacting cyclooctylamine and 4-ethylphenyl isocyanate.
Mécanisme D'action
The mechanism of action of N-cyclooctyl-N'-(4-ethylphenyl)urea is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. N-cyclooctyl-N'-(4-ethylphenyl)urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation. N-cyclooctyl-N'-(4-ethylphenyl)urea has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
N-cyclooctyl-N'-(4-ethylphenyl)urea has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. N-cyclooctyl-N'-(4-ethylphenyl)urea has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclooctyl-N'-(4-ethylphenyl)urea for lab experiments is its high potency. It has been found to exhibit significant biological activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of N-cyclooctyl-N'-(4-ethylphenyl)urea is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-cyclooctyl-N'-(4-ethylphenyl)urea research. One of the potential applications of N-cyclooctyl-N'-(4-ethylphenyl)urea is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of N-cyclooctyl-N'-(4-ethylphenyl)urea and its potential therapeutic effects in these diseases. N-cyclooctyl-N'-(4-ethylphenyl)urea also has potential applications in cancer treatment. Future research should focus on the development of N-cyclooctyl-N'-(4-ethylphenyl)urea derivatives with improved solubility and bioavailability for in vivo studies.
In conclusion, N-cyclooctyl-N'-(4-ethylphenyl)urea is a promising compound that has potential applications in various fields of scientific research. Its high potency, significant biological activity, and potential therapeutic effects make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of N-cyclooctyl-N'-(4-ethylphenyl)urea and its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of N-cyclooctyl-N'-(4-ethylphenyl)urea involves the reaction between cyclooctylamine and 4-ethylphenyl isocyanate. The reaction takes place in anhydrous conditions and is catalyzed by a base such as triethylamine. The reaction results in the formation of N-cyclooctyl-N'-(4-ethylphenyl)urea as a white crystalline solid with a melting point of 125-127°C.
Applications De Recherche Scientifique
N-cyclooctyl-N'-(4-ethylphenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant biological activity, making it a promising candidate for drug development. N-cyclooctyl-N'-(4-ethylphenyl)urea has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-cyclooctyl-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-14-10-12-16(13-11-14)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-13,15H,2-9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVLKDPVDCCLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5102279.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5102290.png)
![2-(2,3-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5102294.png)

![4-[(4-methyl-1-phthalazinyl)amino]phenol](/img/structure/B5102303.png)
![N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5102315.png)
![2-chloro-4,5-difluoro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5102334.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5102341.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5102348.png)
![2-[4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5102360.png)
![2-{[2-(2,6-dichlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5102364.png)
![2-(allylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5102368.png)
![7-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5102369.png)
